molecular formula C13H14FNO2 B13724300 Ethyl 3-(7-Fluoro-3-indolyl)propanoate

Ethyl 3-(7-Fluoro-3-indolyl)propanoate

Cat. No.: B13724300
M. Wt: 235.25 g/mol
InChI Key: DIPCJIGLDZDNHE-UHFFFAOYSA-N
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Description

Ethyl 3-(7-Fluoro-3-indolyl)propanoate is an indole-derived ester compound characterized by a fluorine substituent at the 7-position of the indole ring and an ethyl ester group attached via a propanoate linker. The fluorine atom enhances electronic properties and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research. Indole derivatives are widely explored for their bioactivity, particularly in targeting serotonin receptors or enzyme inhibition.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 3-(7-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-2-17-12(16)7-6-9-8-15-13-10(9)4-3-5-11(13)14/h3-5,8,15H,2,6-7H2,1H3

InChI Key

DIPCJIGLDZDNHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31977898” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “MFCD31977898” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Advanced techniques such as catalytic processes and automated monitoring systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

“MFCD31977898” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD31977898” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary but generally include controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “MFCD31977898” depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

“MFCD31977898” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a diagnostic tool.

    Industry: “MFCD31977898” is employed in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD31977898” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Indole/Indoline Derivatives

Methyl 3-(3-Fluoro-2-oxoindolin-3-yl)propanoate (2g)
  • Structure : Indoline core with a fluorine at position 3 and a 2-oxo group.
  • Synthesis : Achieved via fluorination using Selectfluor or P-Selectfluor, yielding 82% with HPLC-confirmed purity .
  • Key Differences :
    • Core Structure : Indoline (saturated ring) vs. indole (aromatic) in the target compound.
    • Fluorine Position : Position 3 vs. 7, affecting electronic distribution and steric interactions.
    • Functional Groups : The 2-oxo group in 2g may reduce aromaticity and alter reactivity compared to the fully conjugated indole system.
  • Applications: Potential as a synthetic intermediate for bioactive molecules, leveraging fluorine’s electron-withdrawing effects.

Halogenated Indole Carboxylic Acids

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Chlorine at position 7, methyl at position 3, and a carboxylic acid group.
  • Key Differences :
    • Substituents : Chlorine (larger atomic radius, weaker electronegativity) vs. fluorine.
    • Functional Group : Carboxylic acid (ionizable, polar) vs. ethyl ester (lipophilic).
  • Implications : The carboxylic acid enhances solubility in aqueous media, favoring pharmaceutical formulations, whereas the ester in the target compound improves cell membrane permeability .

Heterocyclic Ester Derivatives

Ethyl 3-(2-Furyl)propanoate
  • Structure: Furan ring attached via a propanoate linker.
  • Key Differences :
    • Aromatic System : Furan (oxygen-containing, electron-rich) vs. indole (nitrogen-containing, π-electron-deficient).
    • Reactivity : Furan’s electron-rich nature facilitates Diels-Alder reactions, whereas indole’s nitrogen enables hydrogen bonding and enzyme interactions .
  • Applications : Used in materials science for furan-based polymers, contrasting with indole’s dominance in drug discovery.
Ethyl 3-[2-Chloro-4-(trifluoromethyl)phenoxy]propanoate
  • Structure: Phenoxy group with chloro and trifluoromethyl substituents.
  • Key Differences :
    • Substituent Effects : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to single fluorine substitution.
    • Bioactivity : Enhanced potency in agrochemicals due to strong electron-withdrawing groups .

Amino-Functionalized Esters

Ethyl 3-(Isopropylamino)propanoate
  • Structure: Propanoate ester with an isopropylamino group.
  • Key Differences: Functional Group: Amino group (basic, nucleophilic) vs. indole’s aromatic system. Applications: Primarily an intermediate in carbamate insecticides (e.g., Benfuracarb), highlighting divergent uses compared to indole-based pharmaceuticals .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Applications Reference
Ethyl 3-(7-Fluoro-3-indolyl)propanoate Indole 7-Fluoro, ethyl ester Ester Pharmaceutical intermediates -
Methyl 3-(3-Fluoro-2-oxoindolin-3-yl)propanoate Indoline 3-Fluoro, 2-oxo, methyl ester Ester, Ketone Synthetic intermediates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Chloro, 3-methyl, carboxylic acid Carboxylic acid Drug formulations
Ethyl 3-(2-furyl)propanoate Furan 2-Furyl, ethyl ester Ester Polymer synthesis
Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate Phenoxy 2-Chloro, 4-CF3, ethyl ester Ester Agrochemicals
Ethyl 3-(Isopropylamino)propanoate Alkyl chain Isopropylamino, ethyl ester Ester, Amine Insecticide intermediates

Key Research Findings and Trends

  • Fluorine Position : Fluorine at position 7 (indole) vs. 3 (indoline) impacts electronic effects and binding affinity in biological targets .
  • Functional Group Influence : Esters enhance lipophilicity for membrane penetration, while carboxylic acids improve solubility for drug delivery .
  • Heterocycle Diversity: Indole derivatives dominate medicinal chemistry, whereas furan and phenoxy compounds are prioritized in materials and agrochemicals .

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